3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine
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Overview
Description
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of imidazopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of trifluoroacetic acid (TFA) as a catalyst for the Boc deprotection under mild conditions, followed by condensation with malondialdehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Scientific Research Applications
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a nonbenzodiazepine GABA receptor agonist and as an inhibitor of p38 mitogen-activated protein kinase for the treatment of rheumatoid arthritis.
Biological Research: The compound has been evaluated for its antibacterial properties.
Material Science:
Mechanism of Action
The mechanism of action of 3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine involves its interaction with specific molecular targets. For example, as a GABA receptor agonist, it binds to the GABA receptor, enhancing the inhibitory effects of GABA neurotransmission. As a p38 mitogen-activated protein kinase inhibitor, it interferes with the signaling pathways involved in inflammation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its activity against multidrug-resistant tuberculosis.
3-Bromo-6-phenyl-N-(pyrimidin-5-ylmethyl)imidazo[1,2-a]pyridin-8-amine: Another imidazopyridine derivative with potential medicinal applications.
Uniqueness
3-Bromo-6-(difluoromethyl)imidazo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.
Properties
Molecular Formula |
C7H4BrF2N3 |
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Molecular Weight |
248.03 g/mol |
IUPAC Name |
3-bromo-6-(difluoromethyl)imidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H4BrF2N3/c8-4-1-11-5-2-12-7(6(9)10)13(5)3-4/h1-3,6H |
InChI Key |
ATSZVMIJDNIPQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=CN2C(=N1)C(F)F)Br |
Origin of Product |
United States |
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